
tert-ブチル 3-(2-アミノエチル)モルホリン-4-カルボン酸塩
説明
“tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate” is a research chemical with the CAS Number: 1174636-48-6 . It has a molecular weight of 230.3 g/mol and a chemical formula of C11H22N2O3 . The compound is used for research purposes and is not intended for human or veterinary use .
Molecular Structure Analysis
The InChI code for “tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate” is 1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-7-15-8-9(13)4-5-12/h9H,4-8,12H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
“tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate” is an oil at room temperature . It has a molecular weight of 230.31 .科学的研究の応用
有機合成
この化合物は、有機合成における汎用性の高い試薬として役立ちます。特に、モルホリン環と保護されたアミノ基により、複雑な分子の合成に役立ちます。 例えば、ペプチドミメティックの調製に用いることができ、これはペプチドの構造を模倣し、タンパク質間の相互作用を調節できる分子です .
創薬
創薬において、tert-ブチル 3-(2-アミノエチル)モルホリン-4-カルボン酸塩は、薬剤候補の合成に使用されます。 その構造は、特にモルホリン誘導体がしばしば有益である神経疾患を標的とする潜在的な医薬品の作成において、安定な中間体を形成するのに役立ちます .
材料科学
材料科学の研究者は、この化合物を用いて材料の表面特性を改変することができます。 モルホリン部分をポリマーに組み込むことで、科学者は材料の柔軟性と耐久性を向上させることができます。これは、高度な材料の開発に不可欠です .
クロマトグラフィー
この化合物のユニークな構造は、クロマトグラフィーにおける固定相修飾剤として使用するために適しています。 クロマトグラフィーカラムの選択性と安定性を向上させることにより、複雑な混合物を分離することができます .
分析化学
分析化学において、tert-ブチル 3-(2-アミノエチル)モルホリン-4-カルボン酸塩は、化合物の定量分析のための誘導体化剤として使用できます。 その反応性基により、HPLCや質量分析などの機器でより簡単に検出できる誘導体を作成できます .
酵素触媒反応研究
この化合物は、酵素触媒反応の研究にも役立ちます。 酵素反応において基質または阻害剤として作用し、酵素機構と触媒プロセスにおけるアミノ酸の役割についての洞察を提供します .
ペプチドカップリング反応
これは、カルボン酸塩成分としてペプチドカップリング反応で頻繁に使用されます。 この用途は、さまざまな生物学的研究において不可欠な長鎖ペプチドやタンパク質の合成に重要です .
神経科学研究
モルホリンコアを考慮すると、tert-ブチル 3-(2-アミノエチル)モルホリン-4-カルボン酸塩は神経科学研究において不可欠です。 神経受容体と相互作用する分子を合成するために使用でき、脳機能の理解と神経疾患の治療法の開発を支援します .
Safety and Hazards
The compound has several hazard statements associated with it: H319, H315, H335 . These codes indicate that it can cause serious eye irritation (H319), skin irritation (H315), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
tert-butyl 3-(2-aminoethyl)morpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-7-15-8-9(13)4-5-12/h9H,4-8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDXVSNYKJSOKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174636-48-6 | |
| Record name | tert-butyl 3-(2-aminoethyl)morpholine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


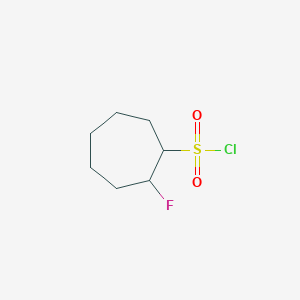

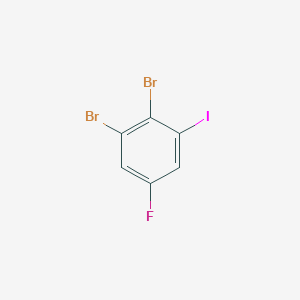
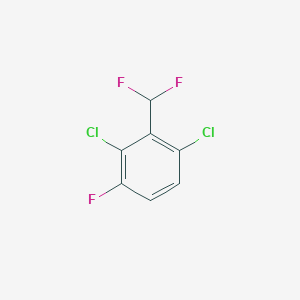
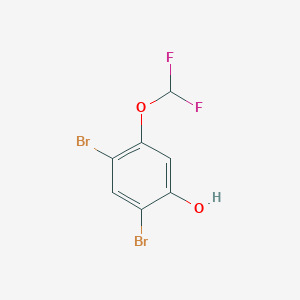

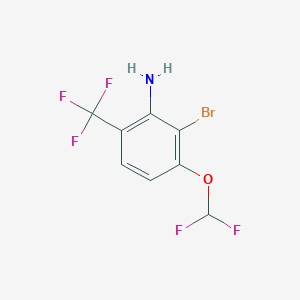
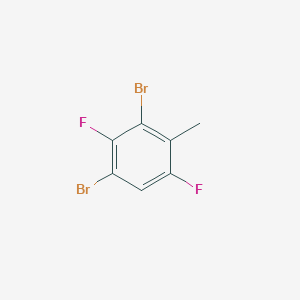

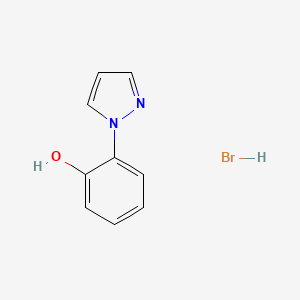

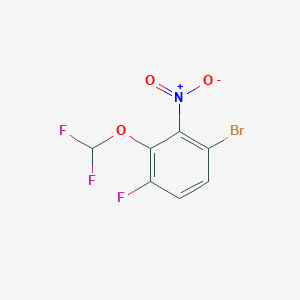
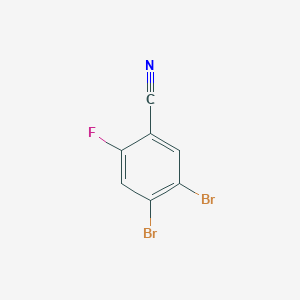
![1-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}ethan-1-amine hydrochloride](/img/structure/B1447453.png)
